molecular formula C18H24N2O4S2 B2970112 N-(4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1797159-66-0

N-(4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2970112
M. Wt: 396.52
InChI Key: WFLTZYGNYDGUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Characterization

Pharmacological Effects

  • The study of benzenesulfonamides carrying a benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors reveals significant inhibitory potential, underlining the compound's relevance in medicinal chemistry for treating diseases related to enzyme dysfunction (Tuğrak et al., 2020).

Antimicrobial and Anti-inflammatory Activities

  • Research into 2-(6-methoxy-2-naphthyl)propionamide derivatives has uncovered significant antibacterial and antifungal activities, suggesting the compound's utility in developing new antimicrobial agents (Helal et al., 2013).

Material Science and Engineering

  • The exploration of fluorescent dyes bearing thioimidate, 4-hydroxythiazolyl, and thiazole-4-one moieties from N-ethoxycarbonylpyrene- and perylene thioamides for potential use in optoelectronic devices and sensors has been reported, demonstrating the compound's versatility beyond pharmacological applications (Witalewska et al., 2019).

Safety And Hazards

This compound is intended for research use only and is not intended for human or veterinary use2. Therefore, appropriate safety measures should be taken while handling this compound to avoid any potential hazards2.


properties

IUPAC Name

N-[4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-5-18(21)20-14-7-9-17(12(2)10-14)26(22,23)19-11-15(24-4)16-8-6-13(3)25-16/h6-10,15,19H,5,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLTZYGNYDGUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

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